1-Iodopropane-2,2-D2

Übersicht

Beschreibung

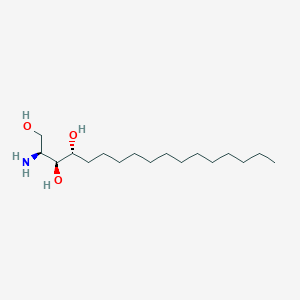

1-Iodopropane-2,2-D2, also known as 2,2-Dimethyl-1-iodopropane or Neopentyl iodide, is a chemical compound with the molecular formula C5H11I . It has a molecular weight of 198.05 .

Synthesis Analysis

This compound can be synthesized and is often stabilized with copper . The compound has an isotopic enrichment of 98 atom % D and a molecular weight of 172.01 .Molecular Structure Analysis

The molecular structure of this compound consists of a carbon chain with an iodine atom attached . The exact mass of the molecule is 171.97180 g/mol .Chemical Reactions Analysis

The reaction of this compound with other compounds can be slow due to its insolubility in certain solutions . For example, propene is insoluble in hydroiodic acid, making the reaction very slow .Physical and Chemical Properties Analysis

This compound has a molecular weight of 172.00 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 1 and an exact mass of 171.97180 g/mol .Wissenschaftliche Forschungsanwendungen

Spectroscopic Studies

1-Iodopropane-2,2-D2 has been extensively studied in spectroscopy. One-photon mass-analyzed threshold ionization spectroscopy of 1- and 2-iodopropanes using vacuum ultraviolet radiation provided insights into ionization energies and dissociation behaviors of these compounds (Park, Kim, & Kim, 2001). Similarly, vibration spectra and rotational isomerism of 1-iodopropane were studied, enhancing understanding of molecular structures and energetic states (Ogawa et al., 1978).

Photodissociation Dynamics

Research on photodissociation dynamics of 1-iodopropane revealed important information about molecular behavior under specific conditions. The photodissociation of 1-iodopropane and 2-iodopropane using vacuum ultraviolet photoionization showed significant differences in product formation and provided insights into the dissociation mechanisms of these compounds (Todt et al., 2020).

Surface Chemistry and Bonding

The interaction of 1-iodopropane with surfaces like copper(110) revealed critical information about molecular adsorption and thermal decomposition. This study contributes to understanding surface chemistry and molecular reactions on metal surfaces (Jenks et al., 1993).

Molecular Structure and Isomerism

Investigations into the molecular structure of 1-iodopropane, including its conformation and quadrupole coupling constants, have been significant. Studies using microwave spectroscopy and other techniques have provided detailed insights into the molecular structure and behavior of different isomers (Niide, Ohkoshi, & Takano, 1987).

Chemical Reaction Mechanisms

Understanding the mechanisms of chemical reactions involving 1-iodopropane has been a focus of research. For instance, the study of the interaction between 1-iodopropane-2-one and 1,2,3-benzotriazole provided insights into the formation mechanisms of complex organic compounds (Shagun, Dorofeev, & Shagun, 2013).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 1-Iodopropane-2,2-D2 are not mentioned in the search results, it’s worth noting that alkynes, which can be synthesized from dihaloalkanes, have been found to have antibacterial, antiparasitic, and antifungal properties . This suggests potential future research directions in these areas.

Eigenschaften

IUPAC Name |

2,2-dideuterio-1-iodopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWOIHVRPOBWPI-CBTSVUPCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

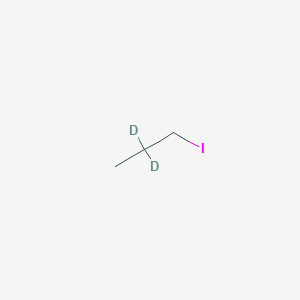

[2H]C([2H])(C)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

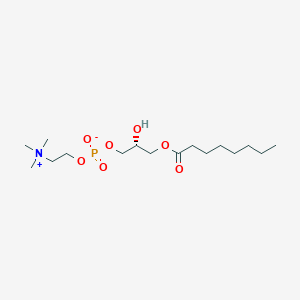

![sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate](/img/structure/B3044063.png)

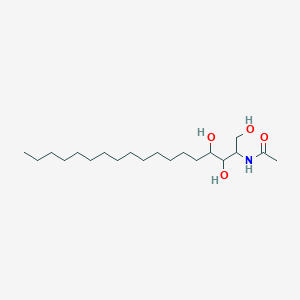

![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)

![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)

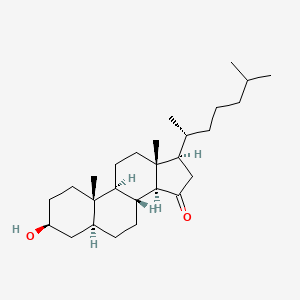

![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)